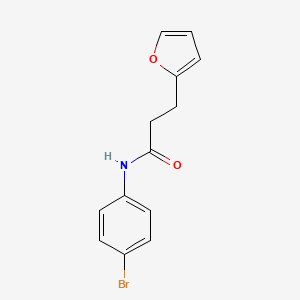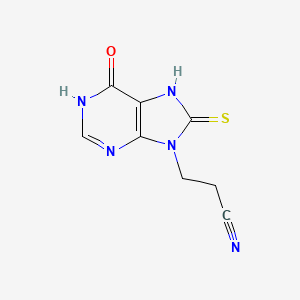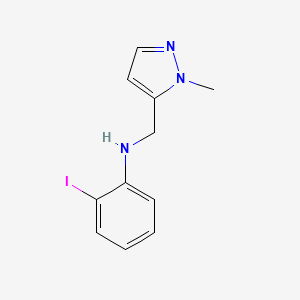![molecular formula C14H9Br2NO4 B14913621 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)
3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H9Br2NO4 It is a derivative of benzaldehyde, featuring bromine and nitrobenzyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 5 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Benzylation: The final step involves the benzylation of the hydroxyl group with 3-nitrobenzyl chloride in the presence of a base like potassium carbonate to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(3-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Biological Studies: May be used in the study of enzyme interactions and inhibition due to its functional groups.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde depends on its specific application. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The aldehyde group can form Schiff bases with amines, which may be useful in enzyme inhibition studies.
類似化合物との比較
3,5-Dibromo-4-hydroxybenzaldehyde: Lacks the nitrobenzyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Contains a sulfonic acid group, which imparts different solubility and reactivity properties.
3,4-Dibromobenzaldehyde: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness: 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and nitrobenzyl groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications.
特性
分子式 |
C14H9Br2NO4 |
|---|---|
分子量 |
415.03 g/mol |
IUPAC名 |
3,5-dibromo-4-[(3-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Br2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-2-1-3-11(4-9)17(19)20/h1-7H,8H2 |
InChIキー |
DPIKEIUDIOODTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2Br)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)









